molecular formula C12H11BF4N4 B2816725 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium tetrafluoroboranuide CAS No. 457051-50-2

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium tetrafluoroboranuide

Cat. No.: B2816725
CAS No.: 457051-50-2
M. Wt: 298.05
InChI Key: BINQGASDILSVKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium tetrafluoroboranuide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a benzotriazole moiety linked to a pyridinium ion, with tetrafluoroboranuide as the counterion. The combination of these functional groups imparts distinct reactivity and stability, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium tetrafluoroboranuide typically involves the reaction of benzotriazole with pyridine derivatives under specific conditions. One common method includes the use of a suitable base to deprotonate the benzotriazole, followed by nucleophilic substitution with a pyridinium salt. The reaction is often carried out in an organic solvent such as acetonitrile or dimethylformamide, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated purification systems. The use of high-throughput screening and process analytical technology ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium tetrafluoroboranuide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole derivatives with additional oxygen functionalities, while reduction may produce reduced forms of the compound with altered electronic properties .

Scientific Research Applications

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium tetrafluoroboranuide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium tetrafluoroboranuide involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form coordination complexes with metal ions, enhancing its catalytic activity. Additionally, the pyridinium ion can interact with biological membranes, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium tetrafluoroboranuide is unique due to its combination of benzotriazole and pyridinium functionalities, which impart distinct reactivity and stability. This makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

1-(pyridin-1-ium-1-ylmethyl)benzotriazole;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N4.BF4/c1-4-8-15(9-5-1)10-16-12-7-3-2-6-11(12)13-14-16;2-1(3,4)5/h1-9H,10H2;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BINQGASDILSVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=[N+](C=C1)CN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BF4N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.